molecular formula C16H20BrN5O2 B4757150 6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

Cat. No.: B4757150
M. Wt: 394.27 g/mol
InChI Key: LTIYDKVOGJHJIZ-UHFFFAOYSA-N
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Description

6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromofuran moiety, a piperazine ring, and a trimethylpyrimidine group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting with the preparation of the bromofuran and piperazine intermediates. The bromofuran intermediate can be synthesized through the bromination of furan, followed by acylation to introduce the carbonyl group. The piperazine intermediate is prepared by reacting piperazine with an appropriate acylating agent.

The final step involves the coupling of the bromofuran and piperazine intermediates with the trimethylpyrimidine moiety. This is typically achieved through a nucleophilic substitution reaction under controlled conditions, such as the presence of a base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group in the bromofuran moiety can be reduced to form alcohols.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The bromofuran moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the trimethylpyrimidine group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE is unique due to its combination of a bromofuran moiety, a piperazine ring, and a trimethylpyrimidine group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O2/c1-11-18-14(20(2)3)10-15(19-11)21-6-8-22(9-7-21)16(23)12-4-5-13(17)24-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIYDKVOGJHJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE
Reactant of Route 6
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6-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-N,N,2-TRIMETHYLPYRIMIDIN-4-AMINE

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